Norfloxacin monohydrate

Descripción

Historical Context and Discovery of this compound

The development of this compound originated from systematic efforts to enhance the efficacy of quinolone antibiotics. The quinolone class traces its roots to nalidixic acid, discovered in 1962, which exhibited limited activity against Gram-negative bacteria. By the 1970s, researchers at Kyorin Pharmaceutical Company in Japan sought to address the shortcomings of early quinolones, such as narrow spectra and poor bioavailability. In 1977, their structure-activity relationship studies yielded norfloxacin (AM-715), characterized by a 6-fluorine substitution and a 7-piperazinyl group. These modifications conferred superior antibacterial potency, particularly against Pseudomonas aeruginosa and other Gram-negative pathogens, while retaining activity against Gram-positive organisms like Staphylococcus aureus.

Norfloxacin was approved in 1986 for clinical use, marking the advent of fluoroquinolones as a dominant antibiotic class. The monohydrate form, identified during crystallization studies, emerged as the preferred pharmaceutical grade due to its enhanced stability and reduced hygroscopicity compared to anhydrous forms. X-ray diffraction studies later revealed that the monohydrate structure facilitates ionic hydrogen bonding between protonated piperazinyl nitrogen atoms and carboxylate groups, stabilizing the crystal lattice.

Rationale for Research on this compound

The impetus for studying this compound arises from its dual role as a therapeutic agent and a model for antibiotic design. Early quinolones like nalidixic acid suffered from rapid resistance development and limited tissue penetration. Norfloxacin’s fluorine atom amplifies DNA gyrase inhibition by increasing electronegativity at the binding site, while the piperazinyl group improves solubility and bacterial membrane permeation. Pharmacokinetic studies in healthy adults demonstrated a maximum plasma concentration ($$C_{\text{max}}$$) of 2.02 μg/mL and an area under the curve (AUC) of 9.8 μg·h/mL after a 400 mg oral dose, with 85% unbound fraction ensuring broad tissue distribution.

Recent research focuses on overcoming emerging resistance and optimizing physicochemical properties. For instance, cocrystallization with naringenin, a flavonoid, enhanced norfloxacin’s antibacterial activity against Candida albicans by 4-fold and improved naringenin’s solubility by 3.5-fold, illustrating the potential for synergistic formulations. Additionally, investigations into hydrate polymorphism revealed that norfloxacin 1.25-hydrate and 1.125-hydrate exhibit distinct hydrogen-bonding networks, influencing dissolution rates and stability.

Overview of this compound in Chemical and Pharmaceutical Sciences

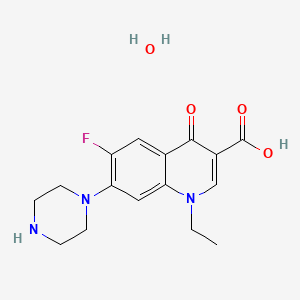

This compound ($$C{16}H{18}FN3O3 \cdot H2O$$) crystallizes in the monoclinic $$P21/c$$ space group, with two independent drug molecules and variable water occupancy. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 337.3461 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Melting Point | 229–230°C (decomposes) |

The monohydrate form mitigates hygroscopicity, a critical factor in tropical climates where anhydrous norfloxacin absorbs moisture, leading to formulation instability. Solid-state NMR and thermal analysis (DSC/TGA) confirm that water molecules occupy specific lattice sites, forming bridges between protonated amine and carboxylate groups.

In pharmaceutical applications, this compound’s solubility (3.2 mg/mL at 25°C) and bioavailability make it suitable for oral and ophthalmic formulations. Cocrystal engineering has further expanded its utility; for example, the norfloxacin-naringenin cocrystal hydrate reduced the minimum inhibitory concentration (MIC) against Escherichia coli from 1.56 μg/mL to 0.78 μg/mL, demonstrating enhanced efficacy.

Scope and Objectives of this compound Research

Current research objectives prioritize three domains:

- Combatting Antimicrobial Resistance : Structural modifications targeting efflux pump inhibition and topoisomerase IV affinity are underway. For instance, introducing cyclopropyl groups at position 1 has shown promise in circumventing resistance mechanisms.

- Cocrystal Development : Synergistic combinations with phytochemicals like naringenin aim to dual-target bacterial DNA gyrase and cancer cell pathways, as evidenced by a 2.5-fold increase in apoptosis induction in MDA-MB-231 breast cancer cells.

- Hydrate Engineering : Controlling hydrate stoichiometry (e.g., 1.25 vs. 1.125 hydrates) to tailor dissolution profiles and shelf-life, leveraging insights from crystal structure analyses.

Future studies will explore this compound’s role in nanotechnology-based delivery systems and its interactions with bacterial biofilms. By addressing these challenges, researchers aim to sustain its relevance in an era of escalating antibiotic resistance.

Structure

3D Structure of Parent

Propiedades

Número CAS |

316381-81-4 |

|---|---|

Fórmula molecular |

C16H20FN3O4 |

Peso molecular |

337.35 g/mol |

Nombre IUPAC |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |

Clave InChI |

ITBINNOMHXTMLQ-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La norfloxacina se puede sintetizar a través de una serie de reacciones químicas que comienzan con el ácido 1-etil-6-fluoro-4-oxo-7-piperazin-1-il-1H-quinolina-3-carboxílico. La síntesis implica la formación de un cocristal con resorcinol utilizando una transformación mediada por solvente en tolueno . El cocristal existe en formas tanto anhidra como monohidratada con la misma estequiometría .

Métodos de producción industrial

Un método mejorado para la síntesis de norfloxacina implica el uso de reactivos y condiciones específicos para mejorar el rendimiento y la pureza . La producción industrial suele implicar reacciones químicas a gran escala bajo condiciones controladas para garantizar la coherencia y la calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

La norfloxacina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades o crear derivados con mayor eficacia.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran norfloxacina incluyen resorcinol, sacarina y otros coformadores . Las reacciones se llevan a cabo típicamente bajo condiciones de pH controladas para garantizar la solubilidad y la estabilidad óptimas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios cocristales y solvatos, que tienen mejores tasas de solubilidad y disolución en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Medical Applications

Norfloxacin monohydrate is primarily used in the treatment of various bacterial infections. Its therapeutic applications include:

- Urinary Tract Infections (UTIs) : Norfloxacin is effective against complicated and uncomplicated UTIs caused by susceptible strains of bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis .

- Prostatitis : It is indicated for treating prostatitis caused by E. coli .

- Gastroenteritis : The drug is also used to treat certain types of gastroenteritis .

- Eye Infections : Norfloxacin has been utilized for treating eye conditions such as conjunctivitis and corneal ulcers .

Scientific Research Applications

Beyond its clinical uses, this compound has been extensively studied in various scientific fields:

- Biochemical Studies : Research has focused on the drug's interaction with bacterial enzymes, particularly in understanding how it affects bacterial DNA synthesis and potential mechanisms of resistance .

- Metabolite Studies : Investigations into the transformation of norfloxacin by different Mycobacterium strains have revealed the formation of metabolites like N-acetylnorfloxacin and N-nitrosonorfloxacin, which exhibit altered antibacterial properties .

- Drug Development : Norfloxacin is often used in studies aimed at developing new formulations or delivery systems, such as extended-release tablets that enhance patient compliance .

Industrial Applications

In addition to its medical uses, this compound finds applications in industrial settings:

- Wastewater Treatment : The compound is studied for its efficacy in removing antibiotic residues from wastewater, contributing to environmental sustainability efforts .

Case Studies and Research Findings

Several studies highlight the efficacy and applications of this compound:

Mecanismo De Acción

La norfloxacina ejerce sus efectos inhibiendo las enzimas ADN girasa y topoisomerasa IV, que son cruciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano . Al unirse a estas enzimas, la norfloxacina evita el desenrollamiento de la doble hélice del ADN, lo que inhibe la división celular bacteriana y conduce a la muerte celular .

Comparación Con Compuestos Similares

Solubility and Stability

Norfloxacin monohydrate exhibits moderate solubility improvements (≈3-fold) in fumarate salt forms compared to the parent drug. However, this enhancement is less pronounced than ciprofloxacin hemifumarate sesquihydrate, which shows a 33-fold solubility increase at pH 6.8 . Cocrystallization with resorcinol further improves solubility: the norfloxacin-resorcinol cocrystal monohydrate demonstrates enhanced dissolution rates in neutral pH environments .

Table 1: Solubility Comparison of Norfloxacin Derivatives

| Compound | Solubility (pH 6.8) | Relative Improvement vs. Norfloxacin |

|---|---|---|

| Norfloxacin (parent) | 0.12 mg/mL | 1× |

| Norfloxacin fumarate monohydrate | 0.36 mg/mL | 3× |

| Ciprofloxacin hemifumarate sesquihydrate | 3.96 mg/mL | 33× |

| Norfloxacin-resorcinol cocrystal monohydrate | 0.68 mg/mL | 5.7× |

Stability studies reveal that norfloxacin fumarate monohydrate ([NFX + Fum + H₂O] (1:1:1)) is metastable, converting to dihydrate (aw > 0.76) or hemifumarate monohydrate (aw < 0.76) under varying water activity. Dissolution in acidic (pH 1.2) and neutral (pH 6.8) media leads to distinct transformation pathways, highlighting pH-dependent instability .

Thermal Behavior

Norfloxacin-resorcinol cocrystals exhibit distinct thermal profiles: the monohydrate form releases water below 100°C, while the anhydrous form remains stable up to 150°C. In contrast, norfloxacin fumarate dihydrate loses water molecules at 80–120°C, indicating weaker crystal lattice interactions .

Antimicrobial Efficacy

This compound shares a mechanism of action with other fluoroquinolones, inhibiting bacterial DNA gyrase and topoisomerase IV. Molecular docking studies show that hybrid derivatives (e.g., 4-(4-bromophenyl)-thiazol-2-amine) interact with topoisomerase II similarly to norfloxacin, retaining antibacterial potency .

Table 2: Antimicrobial Activity of Norfloxacin Derivatives

| Compound | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |

|---|---|---|

| Norfloxacin | 0.25 | 0.5 |

| Hybrid 5 (norfloxacin-naphthoquinone) | 0.28 | 0.55 |

| Hybrid 7a (norfloxacin-azole) | 0.31 | 0.60 |

Notably, norfloxacin-azole hybrids (e.g., compounds 6a and 6b) exhibit superior activity against Mycobacterium smegmatis compared to streptomycin, though fluorophenylene linkers reduce efficacy relative to linker-free analogs .

Formulation and Application

Transdermal plasters containing 5% norfloxacin demonstrate wound-healing efficacy comparable to silver sulfadiazine cream, with sustained drug release and antimicrobial activity against Pseudomonas aeruginosa . Cocrystals with resorcinol offer a promising oral delivery strategy, improving solubility without altering stoichiometry .

Q & A

Q. What experimental methods are recommended for characterizing the crystal structure of norfloxacin monohydrate?

To determine crystal structure, employ single-crystal X-ray diffraction (SCXRD) to resolve atomic arrangements, complemented by powder X-ray diffraction (PXRD) for phase identification. Thermal analysis via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can elucidate hydration levels and decomposition behavior. For hygroscopicity, measure water activity (aw) of solvent mixtures during crystallization to control hydrate formation .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document solvent composition, temperature, and stirring rate meticulously. Use controlled water activity (aw) to avoid unintended hydrate transitions (e.g., monohydrate to dihydrate). Validate purity via high-performance liquid chromatography (HPLC) and confirm stoichiometry using elemental analysis. Reference USP/NF monographs for quality benchmarks .

Q. What analytical techniques are critical for assessing this compound’s physicochemical stability?

Conduct accelerated stability studies under varying pH (1.2 and 6.8) and temperature (25–40°C). Monitor degradation products using mass spectrometry (LC-MS) and UV-vis spectroscopy. Compare dissolution profiles in biorelevant media to identify pH-dependent solubility changes .

Advanced Research Questions

Q. How do hydration states of norfloxacin salts influence thermodynamic stability and solubility?

Hydration alters lattice energy and intermolecular interactions. For example, norfloxacin fumarate monohydrate exhibits higher solubility at pH 1.2 than dihydrate forms due to reduced crystal packing efficiency. Use slurry experiments at controlled aw to map phase boundaries and identify the most stable hydrate under physiological conditions .

Q. What experimental design strategies optimize co-crystallization of norfloxacin with carboxylic acids?

Apply liquid-assisted grinding (LAG) with fumaric or succinic acid in solvent mixtures of varying aw. Characterize co-crystals via SCXRD and FTIR to confirm hydrogen-bonding patterns. Use response surface methodology (RSM) to model factors like acid molar ratio and solvent polarity, maximizing yield and dissolution rate .

Q. How can researchers resolve contradictions in dissolution data between norfloxacin polymorphs?

Perform intrinsic dissolution rate (IDR) testing under sink conditions to isolate crystal effects from formulation variables. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., lattice parameters) with dissolution profiles. Replicate studies using USP Apparatus II at 50 rpm to standardize hydrodynamic conditions .

Q. What methodologies are effective for studying photocatalytic degradation pathways of norfloxacin?

Immobilize norfloxacin on magnetic molecularly imprinted polymers (MMIPs) and expose to UV/visible light with TiO2 catalysts. Monitor degradation kinetics via HPLC-MS/MS, identifying intermediates like piperazine ring-opened products. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) involvement .

Methodological Best Practices

Q. How should researchers report this compound data to meet journal standards?

Follow ICH Q6A guidelines for purity and polymorphism documentation. In the Materials and Methods section, specify equipment models (e.g., Malvern Mastersizer for particle size) and statistical tests (e.g., ANOVA for dissolution comparisons). Deposit raw diffraction data in the Cambridge Structural Database (CSD) .

Q. What statistical approaches are suitable for optimizing norfloxacin formulation parameters?

Apply Box-Behnken or central composite designs to evaluate factors like disintegrant concentration and compression force. Use ANOVA with p < 0.05 to identify significant interactions. Validate models via leave-one-out cross-validation (LOOCV) .

Data Interpretation and Validation

Q. How can conflicting results in norfloxacin’s bioavailability studies be reconciled?

Cross-validate in vitro-in vivo correlation (IVIVC) using physiologically based pharmacokinetic (PBPK) modeling. Adjust for variables like intestinal pH gradients and efflux transporter activity. Compare AUC and Cmax data across species using allometric scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.